molecular formula C15H15N5O2S B278685 2-(4-oxoquinazolin-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-oxoquinazolin-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B278685
M. Wt: 329.4 g/mol
InChI Key: JWKGJUNGSXUSKQ-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, a thiadiazole ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The thiadiazole ring is then introduced via a cyclization reaction involving appropriate thiosemicarbazides and carboxylic acids. Finally, the acetamide group is attached through an amidation reaction using acetic anhydride or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as recrystallization, and chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxoquinazolin-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinazolinone core to its corresponding dihydroquinazoline form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, dihydroquinazoline compounds, and substituted acetamides, each with distinct chemical and physical properties.

Scientific Research Applications

2-(4-oxoquinazolin-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the thiadiazole ring may interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Oxo-4H-quinazolin-3-yl)-acetamide: Lacks the thiadiazole ring, making it less versatile in terms of biological activity.

    N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide: Lacks the quinazolinone core, reducing its potential as an enzyme inhibitor.

    2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide: Similar structure but with a methyl group instead of a propyl group, which may affect its binding affinity and biological activity.

Uniqueness

The uniqueness of 2-(4-oxoquinazolin-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide lies in its combined structural features, which allow it to interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H15N5O2S/c1-2-5-13-18-19-15(23-13)17-12(21)8-20-9-16-11-7-4-3-6-10(11)14(20)22/h3-4,6-7,9H,2,5,8H2,1H3,(H,17,19,21)

InChI Key

JWKGJUNGSXUSKQ-UHFFFAOYSA-N

SMILES

CCCC1=NN=C(S1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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